molecular formula C13H21NO B13039223 1-(4-Methoxyphenyl)hexan-2-amine

1-(4-Methoxyphenyl)hexan-2-amine

Cat. No.: B13039223
M. Wt: 207.31 g/mol
InChI Key: OHVJZUGVIYEZGO-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)hexan-2-amine (CAS 1039311-21-1) is a chiral amine compound with a molecular formula of C13H21NO and a molecular weight of 207.31 g/mol . This molecule features a hexan-2-amine chain linked to a 4-methoxyphenyl group, a structural motif common in advanced chemical and pharmacological research. As a chiral building block, it serves as a valuable intermediate in organic synthesis, particularly in the development of novel active molecules . The methoxy-substituted phenylalkylamine scaffold is of significant interest in medicinal chemistry due to its potential for diverse biological activity . The specific spatial orientation of the molecule, defined by its stereocenter at the second carbon of the hexane chain, is critical for molecular recognition and function, as different enantiomers can exhibit vastly different properties when interacting with biological systems . Researchers utilize this compound to explore structure-activity relationships (SAR), particularly in the design and synthesis of potential pharmaceutical candidates . Its structure shares similarities with other well-studied methoxyphenylalkylamines, which are often investigated for their effects on the central nervous system and as key intermediates for drugs targeting inflammatory diseases, allergic responses, and other conditions . The compound is provided exclusively for research applications in laboratory settings. For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-(4-methoxyphenyl)hexan-2-amine

InChI

InChI=1S/C13H21NO/c1-3-4-5-12(14)10-11-6-8-13(15-2)9-7-11/h6-9,12H,3-5,10,14H2,1-2H3

InChI Key

OHVJZUGVIYEZGO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC1=CC=C(C=C1)OC)N

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis via Condensation and Catalytic Reduction

One well-documented approach involves the condensation of 4-methoxyacetophenone with chiral amines followed by catalytic hydrogenation and subsequent transformations:

  • Step 1: Imine Formation
    4-Methoxyacetophenone is reacted with a chiral amine such as (S)-(-)-α-methylbenzylamine in toluene under reflux with p-toluenesulfonic acid as a catalyst. Water formed during the reaction is azeotropically removed using a Dean-Stark apparatus, driving the equilibrium toward imine formation. This step typically takes 10-12 hours.
    Reaction conditions: 4-methoxyacetophenone (0.66 mol), chiral amine (0.83 mol), p-toluenesulfonic acid (0.02 mol), toluene solvent, reflux, Dean-Stark trap.

  • Step 2: Catalytic Hydrogenation
    The imine intermediate is subjected to hydrogenation using 10% palladium on carbon catalyst at 35-40°C under hydrogen atmosphere for 10-12 hours. This reduces the imine to the corresponding amine.
    Reaction conditions: Pd/C catalyst (ca. 4% w/w relative to substrate), ethyl acetate solvent, hydrogen atmosphere, mild temperature.

  • Step 3: Salt Formation and Isolation
    The crude amine is treated with p-toluenesulfonic acid to form a crystalline salt, facilitating purification. Subsequent basification and extraction yield the free base of 1-(4-methoxyphenyl)ethylamine with high chiral purity. The final product can be converted to hydrochloride salt for stability and handling.

This method yields the (S)-enantiomer with optical purities up to 100% by HPLC analysis, and melting points around 178-180°C for the hydrochloride salt. The process is scalable and well-documented in patent literature, reflecting industrial relevance.

Enzymatic Resolution and Limitations

An alternative approach employs enzymatic resolution using Lipase B to separate enantiomers from racemic mixtures. While enzymatic methods can provide enantiomerically enriched products (up to 78% optical purity), they are generally less suitable for commercial scale due to enzyme cost and lower optical purity compared to asymmetric catalytic methods.

Asymmetric Hydroboration and Amination

Another advanced synthetic route involves asymmetric hydroboration of 4-methoxy-4-vinylbenzene followed by amination:

  • The hydroboration is catalyzed by a rhodium complex with (S)-quinap ligand in the presence of catecholborane.
  • Subsequent treatment with methylmagnesium chloride and hydroxylamine sulfate converts the intermediate to (S)-1-(4-methoxyphenyl)ethylamine with excellent optical purity (~98%).

This method offers high enantioselectivity but requires expensive catalysts and careful control of reaction conditions, limiting its widespread industrial use.

Reductive Amination Route (Generalized)

Though specific to related compounds, reductive amination is a common method for preparing substituted phenylalkylamines, and by extension, can be adapted for 1-(4-methoxyphenyl)hexan-2-amine:

  • Starting from 4-methoxyphenyl ketones (e.g., 4-methoxyphenylhexan-2-one), the ketone is reacted with ammonia or a primary amine to form an imine intermediate.
  • This intermediate is then reduced using reducing agents such as sodium borohydride or catalytic hydrogenation to yield the amine.
  • Catalytic hydrogenation using palladium catalysts under hydrogen pressure is preferred for industrial scale due to cleaner reaction profiles and higher yields.

This approach allows flexibility in chain length and substitution but requires optimization to control stereochemistry.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Reaction Conditions Optical Purity (%) Yield (%) Notes
Condensation + Pd/C Hydrogenation 4-Methoxyacetophenone, (S)-α-methylbenzylamine, Pd/C Reflux in toluene, H2 atmosphere, 35-40°C Up to 100 70-85 Industrially scalable, high purity
Enzymatic Resolution (Lipase B) Racemic amine, Lipase B enzyme Mild aqueous/organic solvent system ~78 Moderate Limited scale, enzyme cost
Asymmetric Hydroboration + Amination Rhodium-(S)-quinap complex, catecholborane Controlled temperature, inert atmosphere ~98 Moderate High enantioselectivity, costly catalyst
Reductive Amination 4-Methoxyphenyl ketone, NH3, NaBH4 or Pd/C Mild to moderate temperature, H2 pressure Variable 60-85 Flexible, requires stereocontrol

Research Findings and Analytical Data

  • Chiral Purity: Achieved optical purities are confirmed by chiral HPLC using chiral stationary phases, with enantiomeric excess (ee) values reaching 98-100% in optimized processes.
  • Spectroscopic Characterization: IR spectra show characteristic N-H stretches (~3300 cm⁻¹), aromatic C=C vibrations (~1600 cm⁻¹), and methoxy group absorptions (~1250 cm⁻¹). NMR data confirm substitution patterns and stereochemistry.
  • Process Efficiency: The condensation-hydrogenation sequence is preferred for commercial production due to its balance of yield, purity, and cost-effectiveness. Enzymatic and hydroboration routes are more specialized.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)hexan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as NaBH4 and LiAlH4 are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed in substitution reactions.

Major Products:

Scientific Research Applications

Chemical Structure and Synthesis

The compound has the molecular formula C11H17NC_{11}H_{17}N and is characterized by the presence of a methoxy group attached to a phenyl ring, which influences its chemical properties and biological activities. The synthesis of 1-(4-Methoxyphenyl)hexan-2-amine can be achieved through various methods, including the use of starting materials derived from natural sources. For instance, one method involves the transformation of 4-(p-hydroxyphenyl)-butan-2-ol extracted from Taxus wallichiana, a plant known for its anticancer properties due to the presence of Taxol .

Insecticidal Properties

Recent studies have highlighted the insecticidal potential of 1-(4-Methoxyphenyl)hexan-2-amine. The compound exhibits significant growth inhibitory and antifeedant activities against specific insect larvae, notably Spilarctia obliqua, which affects various cash crops . Its efficacy as an insecticide suggests that it could be developed into an environmentally friendly agrochemical, suitable for integrated pest management strategies.

Agrochemical Development

A notable case study involved the evaluation of 1-(4-Methoxyphenyl)hexan-2-amine as part of an insecticidal composition. This study assessed its effectiveness when combined with various adjuvants to enhance its activity against pests. The results indicated that formulations containing this compound could significantly reduce pest populations while being ecologically safe .

Pharmacological Research

In another research initiative, derivatives of 1-(4-Methoxyphenyl)hexan-2-amine were synthesized and tested for their anti-inflammatory properties. Although direct studies on this specific compound are still emerging, related analogs have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting a pathway for future therapeutic applications .

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)hexan-2-amine involves its interaction with molecular targets such as receptors and enzymes. It may act as a ligand, binding to specific receptors and modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitter release and receptor activation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(4-Methoxyphenyl)hexan-2-amine, emphasizing differences in substituents, pharmacological activity, and synthesis methods:

Compound Name Molecular Formula Key Structural Features Bioactivity/Application Synthesis Reference
1-(4-Methoxyphenyl)hexan-2-amine C₁₃H₂₁NO Hexan-2-amine backbone with 4-methoxyphenyl Limited direct data; inferred neurological roles Not explicitly described
1-(1H-Indol-3-yl)hexan-2-amine HCl C₁₄H₂₀N₂·HCl Hexan-2-amine with indole substituent Potential CNS applications (PET tracer precursor) Radiosynthesis via [11C] labeling
1-(4-Methoxyphenyl)-2-methylpropan-2-amine C₁₁H₁₇NO Branched methyl group at C2 No explicit bioactivity reported Commercial synthesis
(S)-1-(4-Methoxyphenyl)ethylamine C₉H₁₃NO Ethylamine backbone with chiral center Pharmaceutical intermediate for neurological drugs Market-driven synthesis
(2-Ethylhexyl)[1-(4-methoxyphenyl)ethyl]amine C₁₇H₂₉NO Bulky ethylhexyl substituent Unknown; likely surfactant or solvent Industrial-scale synthesis

Structural and Functional Insights

  • Substituent Effects : The presence of a 4-methoxyphenyl group enhances lipophilicity and may influence receptor binding, as seen in analogs like (S)-1-(4-Methoxyphenyl)ethylamine, which is used in synthesizing chiral drugs targeting neurological disorders .
  • Backbone Modifications : Elongation of the carbon chain (e.g., hexan-2-amine vs. ethylamine) can alter pharmacokinetics. For instance, 1-(1H-Indol-3-yl)hexan-2-amine HCl’s extended chain improves blood-brain barrier penetration, making it suitable for PET tracers .

Pharmacological Comparison

  • Neuroactive Profiles : The hexan-2-amine structure in 1-(1H-Indol-3-yl)hexan-2-amine HCl is linked to serotonin receptor modulation, suggesting possible CNS applications for the target compound .

Biological Activity

1-(4-Methoxyphenyl)hexan-2-amine, a compound with potential therapeutic applications, has garnered attention for its biological activity across various studies. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

1-(4-Methoxyphenyl)hexan-2-amine is characterized by a hexane backbone with a methoxy-substituted phenyl group. Its molecular formula is C_{12}H_{17}N, and it features both hydrophobic and hydrophilic regions, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of 1-(4-Methoxyphenyl)hexan-2-amine can be categorized into several key areas:

  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties. For instance, derivatives of 4-methoxyphenyl amines have been tested for their ability to scavenge free radicals, indicating potential neuroprotective effects against oxidative stress .
  • Anticancer Properties : Research has demonstrated that compounds related to 1-(4-Methoxyphenyl)hexan-2-amine exhibit cytotoxic effects on various cancer cell lines. For example, derivatives have been tested against glioblastoma and breast cancer cell lines, showing promising results in inhibiting cell proliferation .
  • Antimycobacterial Activity : The compound's structural analogs have been evaluated for their efficacy against Mycobacterium tuberculosis. Studies indicate that certain derivatives can inhibit the growth of mycobacterial strains, suggesting a potential role in treating tuberculosis .

The mechanisms through which 1-(4-Methoxyphenyl)hexan-2-amine exerts its biological effects involve several pathways:

  • Inhibition of Reactive Oxygen Species (ROS) : The compound's ability to scavenge ROS contributes to its antioxidant activity, which is crucial in preventing cellular damage.
  • Apoptosis Induction : In cancer cells, certain derivatives have been shown to induce apoptosis through mitochondrial pathways, leading to cell death .
  • Calcium Homeostasis Modulation : Some studies suggest that related compounds can stabilize calcium release channels (RyR2), enhancing calcium uptake in cardiac tissues, which may have implications for cardiovascular health .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantFree radical scavenging
AnticancerCytotoxicity against U-87 and MDA-MB-231
AntimycobacterialInhibition of Mycobacterium tuberculosis
Calcium ModulationEnhanced SERCA2 activity in cardiac cells

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